Methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring through various cyclization methods. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable and efficient synthetic protocols. Methods such as free radical cyclization cascades and proton quantum tunneling have been developed to construct complex benzofuran ring systems with high yield and fewer side reactions . These methods are advantageous for large-scale production due to their efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in various substituted benzofuran derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.
Medicine: Explored as a potential therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects by binding to enzymes or receptors, thereby modulating their activity . For instance, some benzofuran compounds have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate include other benzofuran derivatives such as:
Benzothiophene derivatives: Known for their anti-cancer and anti-viral activities.
Benzofuran-2-carboxylates: Exhibiting various biological activities and used in medicinal chemistry.
Uniqueness
What sets this compound apart is its unique combination of the benzofuran and thiazole rings, which may confer distinct biological activities and chemical properties. This unique structure makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-(1-benzofuran-2-yl)-4-ethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-3-10-13(15(17)18-2)20-14(16-10)12-8-9-6-4-5-7-11(9)19-12/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWVNMIPROQSCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)C2=CC3=CC=CC=C3O2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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